Cas no 392-70-1 (4-Fluoro-2,6-dimethylaniline)

4-Fluoro-2,6-dimethylaniline is a fluorinated aromatic amine with the molecular formula C₈H₁₀FN. This compound features a fluorine substituent at the para position and methyl groups at the ortho positions relative to the amino group, enhancing its steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine atom contributes to increased metabolic stability and lipophilicity, while the dimethyl substitution pattern influences reactivity and regioselectivity in further derivatization. Its well-defined structure makes it valuable for constructing complex molecules with precise functionalization. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
4-Fluoro-2,6-dimethylaniline structure
4-Fluoro-2,6-dimethylaniline structure
Product Name:4-Fluoro-2,6-dimethylaniline
CAS No:392-70-1
MF:C8H10FN
MW:139.170105457306
MDL:MFCD03792669
CID:82250
PubChem ID:1403908
Update Time:2025-06-11

4-Fluoro-2,6-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2,6-dimethylaniline
    • 4-fluoro-2,6-dimethylBenzenamine
    • 2,6-Dimethyl-4-fluoroaniline
    • 4-Amino-3,5-dimethylfluorobenzol
    • 4-Fluor-2,6-dimethyl-anilin
    • 4-fluoro-2,6-dimethyl-aniline
    • 4-fluoro-2,6-dimethylphenylamine
    • F83645
    • AKOS006222697
    • 2-Amino-5-fluoro-m-xylene
    • F0001-2434
    • SCHEMBL2032766
    • 4-Fluoro-2,6-xylidine
    • 4-fluoro-2,6-dimethyl-phenylamine
    • MFCD03792669
    • MPNDLCBMLBACDD-UHFFFAOYSA-N
    • A824502
    • CS-0314054
    • AM82812
    • DTXSID00362791
    • 4-fluoro-2,6-dimethylaniline, AldrichCPR
    • MS-20738
    • 392-70-1
    • STL557797
    • BBL103987
    • MDL: MFCD03792669
    • Inchi: 1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
    • InChI Key: MPNDLCBMLBACDD-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C(=C(C)C=1)N

Computed Properties

  • Exact Mass: 139.08000
  • Monoisotopic Mass: 139.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.083
  • Boiling Point: 224.5°Cat760mmHg
  • Flash Point: 104.6°C
  • Refractive Index: 1.5345
  • PSA: 26.02000
  • LogP: 2.60590
  • Solubility: Not available

4-Fluoro-2,6-dimethylaniline Security Information

4-Fluoro-2,6-dimethylaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Fluoro-2,6-dimethylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:392-70-1)4-Fluoro-2,6-dimethylaniline
Order Number:A824502
Stock Status:in Stock
Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):259.0/390.0/774.0/2322.0
Email:sales@amadischem.com

4-Fluoro-2,6-dimethylaniline Related Literature

  • 1. Notes
    Roy J. Gritter,Royce S. Woosley,Peter Walker,A. J. Birch,J. Winter,Karl O. Christe,Attila E. Pavlath,W. Carruthers,G. Harris,I. C. MacWilliam,G. Valkanas,N. K. Roberts,Henri Ulrich,A. A. R. Sayigh,Alwyn G. Evans,B. J. Tabner,Joseph V. Urenovitch,Rade Pejic,Alan G. MacDiarmid,B. R. Brown,A. H. Todd,J. G. Pritchard,R. L. Vollmer,Paul J. Scheuer,Frank Werny,R. K. Smalley,H. Suschitzky,C. D. Foxall,J. W. W. Morgan,D. F. Evans,G. O. P. Doherty,N. B. Haynes,W. B. Whalley,H. J. Rylance J. Chem. Soc. 1963 5544

Additional information on 4-Fluoro-2,6-dimethylaniline

4-Fluoro-2,6-Dimethylaniline: A Comprehensive Overview

4-Fluoro-2,6-dimethylaniline, also known by its CAS number 392-70-1, is a versatile aromatic amine compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position and methyl groups at the 2 and 6 positions of the aniline ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

The synthesis of 4-fluoro-2,6-dimethylaniline typically involves multi-step processes that often start with aniline derivatives. One common approach is the nucleophilic substitution of a suitable aryl halide with ammonia or its derivatives, followed by subsequent alkylation or acylation steps to introduce the methyl and fluorine substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis process while minimizing waste.

4-Fluoro-2,6-dimethylaniline finds extensive use in the pharmaceutical industry as an intermediate in drug discovery programs. Its structure is particularly appealing due to the presence of electron-withdrawing groups (EWGs) like fluorine and electron-donating groups (EDGs) like methyl groups, which can modulate the electronic properties of potential drug candidates. Recent studies have highlighted its role in the development of novel kinase inhibitors and anti-inflammatory agents. For example, a research team reported that derivatives of 4-fluoro-2,6-dimethylaniline exhibited potent inhibitory activity against specific protein kinases involved in cancer progression.

In addition to pharmaceutical applications, 4-fluoro-2,6-dimethylaniline is also utilized in agrochemicals and advanced materials. In agrochemistry, it serves as a precursor for herbicides and fungicides due to its ability to enhance bioactivity when incorporated into molecular frameworks. Furthermore, this compound has been explored as a component in high-performance polymers and optoelectronic materials. A recent breakthrough involved its incorporation into conjugated polymers for flexible electronics, where its substituent effects significantly influenced charge transport properties.

The electronic properties of 4-fluoro-2,6-dimethylaniline make it an ideal candidate for studying aromaticity and resonance effects in heterocyclic compounds. Computational chemistry studies have provided deeper insights into its molecular orbitals and reactivity patterns. For instance, density functional theory (DFT) calculations have revealed that the fluorine substituent enhances the electrophilicity of the aromatic ring by withdrawing electron density through both sigma and pi interactions. This understanding has facilitated its application in designing more efficient catalysts for organic transformations.

In terms of environmental impact, researchers have increasingly focused on assessing the biodegradability and toxicity profiles of 4-fluoro-2,6-dimethylaniline. Recent eco-toxicological studies indicate that while it exhibits moderate toxicity towards aquatic organisms under controlled conditions, its environmental persistence is relatively low due to microbial degradation pathways. These findings are crucial for ensuring sustainable practices in industries that utilize this compound.

In conclusion, 4-fluoro-2,6-dimethylaniline, with its CAS number 392-70-1, stands out as a pivotal molecule in contemporary organic chemistry. Its diverse applications span pharmaceuticals, agrochemicals, materials science, and catalysis. Ongoing research continues to uncover new potentials for this compound while addressing environmental and safety considerations to ensure responsible use across various industrial sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:392-70-1)4-Fluoro-2,6-dimethylaniline
A824502
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):259.0/390.0/774.0/2322.0
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